N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide
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Overview
Description
N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide typically involves the reaction of 2-aminophenol with an appropriate alkyne derivative. One common method involves the cyclization of 2-aminophenol with an alkyne in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines.
Scientific Research Applications
N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial, antifungal, and anticancer activities. Benzoxazole derivatives have shown promise in inhibiting various pathogens and cancer cell lines.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals.
Materials Science: It is investigated for its optoelectronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The benzoxazole moiety is known to interact with DNA, proteins, and other biomolecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which shares the benzoxazole ring structure.
Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Benzothiazole: A related compound with a sulfur atom in place of the oxygen in benzoxazole.
Uniqueness
N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-2-ynamide group enhances its reactivity and potential for functionalization compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-5-11(15)13-8-12-14-9-6-3-4-7-10(9)16-12/h3-4,6-7H,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNKVWQTXFAMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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